molecular formula C24H21N3O2 B4108952 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(1-phenylethyl)benzamide

4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(1-phenylethyl)benzamide

Cat. No. B4108952
M. Wt: 383.4 g/mol
InChI Key: MKAPOIUIVXJHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(1-phenylethyl)benzamide, commonly known as PHT-427, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PHT-427 has been found to inhibit the activity of AKT, a protein kinase that is known to play a critical role in the regulation of cell proliferation, survival, and metabolism.

Mechanism of Action

PHT-427 inhibits the activity of AKT by binding to its PH domain, which is responsible for its localization to the plasma membrane. This prevents AKT from being activated by upstream signaling pathways, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. PHT-427 has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects
PHT-427 has been shown to have a variety of biochemical and physiological effects. In cancer cells, PHT-427 induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the AKT signaling pathway. PHT-427 has also been found to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, PHT-427 has been investigated for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of PHT-427 is its specificity for AKT inhibition, which makes it a valuable tool for studying the role of AKT in various cellular processes. PHT-427 has also been found to be effective in inhibiting the growth of a variety of cancer cell lines, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of PHT-427 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of PHT-427. One area of research is the development of more efficient synthesis methods for PHT-427, which could facilitate its use in larger-scale studies. Another area of research is the investigation of PHT-427's potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of PHT-427 and its potential side effects.

Scientific Research Applications

PHT-427 has been extensively studied for its potential therapeutic applications in cancer treatment. AKT is known to be overexpressed in many types of cancer, and its inhibition by PHT-427 has been shown to induce apoptosis and inhibit tumor growth in a variety of cancer cell lines. PHT-427 has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Additionally, PHT-427 has been investigated for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(3-methyl-4-oxophthalazin-1-yl)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16(17-8-4-3-5-9-17)25-23(28)19-14-12-18(13-15-19)22-20-10-6-7-11-21(20)24(29)27(2)26-22/h3-16H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAPOIUIVXJHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(1-phenylethyl)benzamide
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4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(1-phenylethyl)benzamide
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4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(1-phenylethyl)benzamide
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4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(1-phenylethyl)benzamide
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4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(1-phenylethyl)benzamide

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